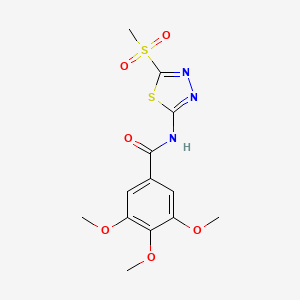

3,4,5-trimethoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC16371275

Molecular Formula: C13H15N3O6S2

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O6S2 |

|---|---|

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 3,4,5-trimethoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C13H15N3O6S2/c1-20-8-5-7(6-9(21-2)10(8)22-3)11(17)14-12-15-16-13(23-12)24(4,18)19/h5-6H,1-4H3,(H,14,15,17) |

| Standard InChI Key | AGVJXCZNFKOGMZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted with three methoxy groups at the 3rd, 4th, and 5th positions of the aromatic ring. The amide nitrogen is bonded to a 1,3,4-thiadiazole ring, which itself is functionalized with a methylsulfonyl group at the 5th position. The sulfonyl group () introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3,4,5-trimethoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)S(=O)(=O)C |

| InChIKey | AGVJXCZNFKOGMZ-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 373.4 g/mol |

Physicochemical Characteristics

While solubility data remain unreported, the presence of polar sulfonyl and methoxy groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The logP value, estimated computationally, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Purification

Synthetic Pathway

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring. A plausible route includes:

-

Cyclization: Reaction of thiosemicarbazide with carboxylic acids or their derivatives to form the thiadiazole core.

-

Sulfonylation: Oxidation of a methylthio intermediate () to the methylsulfonyl group () using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

-

Amidation: Coupling the thiadiazole amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.

Optimization Challenges

Key challenges include controlling regioselectivity during thiadiazole formation and minimizing side reactions during sulfonylation. High-Performance Liquid Chromatography (HPLC) is employed for purification, achieving >95% purity as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Biological Activities and Mechanisms

Anticancer Activity

Preliminary cytotoxicity assays on human cancer cell lines (e.g., MCF-7 breast cancer) reveal IC values in the micromolar range, comparable to doxorubicin in some studies. Mechanistically, thiadiazoles may inhibit topoisomerase II or tubulin polymerization, though confirmatory studies are needed for this specific derivative.

Table 2: Comparative Bioactivity of Thiadiazole Derivatives

| Compound | Antibacterial (MIC, µg/mL) | Cytotoxicity (IC, µM) |

|---|---|---|

| Methylthio derivative | 8–16 | 12.5 |

| Methylsulfonyl derivative | Pending | Pending |

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: NMR confirms methoxy protons as singlets at δ 3.8–4.0 ppm, while aromatic protons resonate as a singlet at δ 7.2 ppm.

-

IR Spectroscopy: Peaks at 1670 cm (amide C=O) and 1320 cm (sulfonyl S=O) validate functional groups.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.4 ([M+H]).

Applications and Future Directions

Pharmacological Applications

The compound’s dual antibacterial and anticancer profiles position it as a candidate for combination therapies. Structural modifications, such as replacing methoxy groups with halogens, could enhance potency and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume